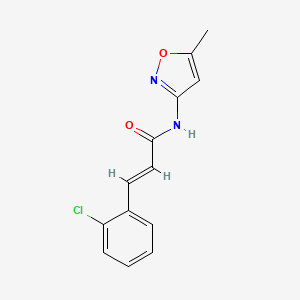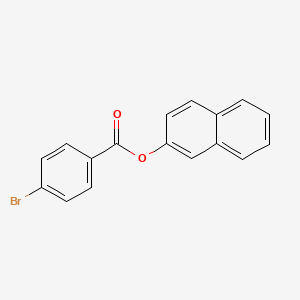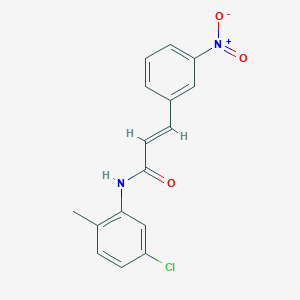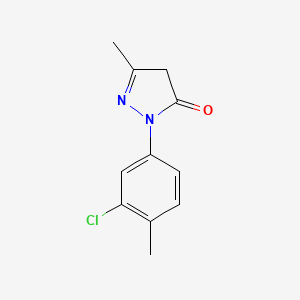
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which are being studied extensively for their therapeutic potential.
Mecanismo De Acción
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, HDAC inhibitors have been shown to modulate the immune response and inhibit angiogenesis, making them attractive candidates for cancer therapy.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and modulate the immune response. In addition, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has several advantages as a research tool, including its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its potential to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine optimal dosing and treatment regimens.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, including the development of more potent and selective HDAC inhibitors, the investigation of combination therapies with other anticancer agents, and the exploration of its potential in the treatment of other diseases. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, as well as its potential toxicity and side effects.
In conclusion, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a promising small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. Its mechanism of action as an HDAC inhibitor makes it an attractive candidate for cancer therapy, and further research is needed to determine its optimal dosing and treatment regimens. With continued study, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide may prove to be an important tool in the fight against cancer and other diseases.
Métodos De Síntesis
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 5-methylisoxazole-3-carboxylic acid followed by cyclization to form the isoxazole ring. The resulting compound is then reacted with acryloyl chloride to form the acrylamide moiety. The final product is purified using column chromatography and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential in the treatment of cancer, particularly hematological malignancies such as leukemia and lymphoma. It has also shown promise in the treatment of solid tumors, including breast, lung, and prostate cancer. In addition, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been investigated for its potential in the treatment of other diseases, such as HIV, malaria, and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-6-10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYADGFZZLAELGI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)


![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)

![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
